Product packaging for Isatoribine(Cat. No.:CAS No. 122970-40-5)

Isatoribine

Cat. No.: B057017
CAS No.: 122970-40-5
M. Wt: 334.31 g/mol
InChI Key: BZWQQOVSUSJJJO-QAGDRQIHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isatoribine is a potent and selective Toll-like receptor 7 (TLR7) agonist that has been extensively investigated for its role in modulating innate immune responses. As a nucleic acid analog, its primary mechanism of action involves the activation of TLR7 on plasmacytoid dendritic cells and B lymphocytes, leading to the robust production of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines. This targeted immunostimulatory activity makes this compound a critical research tool for studying antiviral immunity, cancer immunotherapy, and vaccine adjuvancy. In virology, it serves as a model compound to understand host defense mechanisms against RNA viruses and to explore novel therapeutic strategies. In oncology research, its ability to shift the tumor microenvironment toward a Th1-polarized, cytotoxic state is of significant interest for combination therapies. Furthermore, this compound provides a foundational scaffold for the design and development of next-generation immunomodulatory agents. This product is supplied with comprehensive analytical data (including HPLC and NMR) to ensure identity and purity, guaranteeing reproducibility and reliability for your advanced life science research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N4O7S B057017 Isatoribine CAS No. 122970-40-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O6S.H2O/c11-9-12-6-5(7(18)13-9)21-10(19)14(6)8-4(17)3(16)2(1-15)20-8;/h2-4,8,15-17H,1H2,(H3,11,12,13,18);1H2/t2-,3-,4-,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWQQOVSUSJJJO-QAGDRQIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)SC2=O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)SC2=O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173640
Record name Isatoribine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198832-38-1
Record name Isatoribine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198832381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isatoribine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISATORIBINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85141ONN7O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Elucidation of Isatoribine S Pharmacological Actions

Isatoribine as a Toll-like Receptor 7 (TLR7) Agonist

This compound is recognized as a selective agonist of Toll-like receptor 7 (TLR7). nih.gov This interaction is the primary mechanism through which it stimulates the host's immune system. nih.govmims.com TLR7 is a member of the Toll-like receptor family of proteins, which are pattern recognition receptors that play a crucial role in the innate immune response by identifying pathogen-associated molecular patterns (PAMPs). uni.lu In the case of TLR7, its natural ligands are single-stranded RNA (ssRNA) viruses. fishersci.ca By mimicking these viral components, this compound activates the immune system. nih.gov

Specificity of TLR7 Interaction and Binding

This compound's pharmacological activity stems from its specific and selective binding to TLR7. nih.gov This selectivity is a key characteristic, distinguishing it from other immune-modulating compounds that may activate multiple TLRs. The binding of an agonist like this compound to TLR7, which is located in the endosomal compartment of the cell, initiates a conformational change in the receptor. nih.govuni.lu This change leads to the dimerization of TLR7, a critical step for initiating downstream signaling cascades. nih.govnih.govfishersci.ca

Cellular Distribution of TLR7 Relevant to this compound Activity

The activity of this compound is dictated by the expression pattern of its target, TLR7. TLR7 is predominantly expressed on certain immune cells, most notably plasmacytoid dendritic cells (pDCs) and B-lymphocytes. nih.govfishersci.canih.govfishersci.ca Plasmacytoid DCs are specialized cells that produce large quantities of type I interferons in response to viral infections, and their activation by this compound is a key part of its mechanism. fishersci.ca B cells also express TLR7, and its activation can enhance antibody production and other B cell functions. nih.gov The specific expression of TLR7 in these cell types ensures that the effects of this compound are primarily directed towards immune activation. fishersci.cafishersci.ca

Comparative Analysis with Other TLR Agonists

This compound belongs to a class of small molecule TLR7 agonists that includes other synthetic compounds such as guanosine (B1672433) analogs like loxoribine (B1675258) and imidazoquinoline derivatives like imiquimod (B1671794) and resiquimod (B1680535). fishersci.caacs.org While these compounds all target TLRs, they can differ in their specificity. For instance, this compound is a selective agonist for TLR7. nih.gov In contrast, resiquimod is known to be an agonist for both TLR7 and TLR8. nih.govwikipedia.org This dual agonism can lead to a broader inflammatory response, as TLR8 activation is associated with the induction of proinflammatory cytokines. nih.gov Other agonists like GS-9620 are also selective for TLR7. nih.gov The natural ligands for TLR7 include guanosine- and uridine-rich single-stranded RNA. fishersci.ca Synthetic guanosine analogs such as this compound, 7-deazaguanosine, and loxoribine effectively mimic these natural ligands to activate the TLR7 pathway. fishersci.ca

Downstream Signaling Pathways Activated by this compound-TLR7 Engagement

The binding of this compound to TLR7 triggers a well-defined intracellular signaling cascade that is fundamental to the innate immune response. This process is mediated by a series of adaptor proteins and kinases that ultimately lead to the activation of key transcription factors. fishersci.atopendermatologyjournal.com

Myddosome Signaling Complex Formation

Upon this compound-induced dimerization, TLR7 recruits a crucial cytosolic adapter protein known as Myeloid Differentiation Primary Response 88 (MyD88). nih.govfishersci.atwikipedia.orgontosight.ai This interaction is mediated through the Toll/interleukin-1 receptor (TIR) domains present on both TLR7 and MyD88. nih.govfishersci.at The recruitment of MyD88 initiates the formation of a larger oligomeric signaling complex called the Myddosome. uni.lu This complex further recruits members of the Interleukin-1 Receptor-Associated Kinase (IRAK) family, such as IRAK1 and IRAK4, and TNF Receptor-Associated Factor 6 (TRAF6). nih.govnih.govuni.luopendermatologyjournal.com The assembly of the Myddosome is a critical step that amplifies the initial signal from the activated TLR7 receptor. uni.lu

Activation of Nuclear Factor-kappa B (NF-κB)

The Myddosome complex, once formed, activates downstream signaling pathways, leading to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). nih.govnih.govfishersci.at The signaling cascade involves the activation of transforming growth factor-β-activated kinase 1 (TAK1), which in turn phosphorylates the inhibitor of NF-κB (IκB) kinase (IKK) complex. nih.govfishersci.at IKK then phosphorylates the IκB proteins, which are inhibitory proteins bound to NF-κB in the cytoplasm. This phosphorylation marks IκB for ubiquitination and subsequent degradation, releasing NF-κB. fishersci.at Once freed, NF-κB translocates to the nucleus, where it induces the expression of a wide array of genes, including those for pro-inflammatory cytokines like TNF-α and interleukins, which are essential for driving the innate immune response. nih.govnih.govwikipedia.org

Induction of Interferon Regulatory Factor 7 (IRF7)

A critical step in the signaling pathway initiated by this compound's binding to TLR7 is the induction and activation of Interferon Regulatory Factor 7 (IRF7). drugbank.commdpi.com TLR7 signaling proceeds through the MyD88-dependent pathway. oup.com This pathway involves the recruitment of adaptor proteins and kinases, ultimately leading to the phosphorylation and activation of IRF7. frontiersin.orgnih.gov Activated IRF7 then translocates to the nucleus, where it functions as a master transcriptional regulator, driving the expression of type I interferons. frontiersin.orgnih.govfrontiersin.org The antiviral activity of this compound has been shown to be linked to the stimulation of IRF7. mdpi.com

Immunomodulatory Effects of this compound

The activation of TLR7 by this compound sets in motion a range of immunomodulatory effects that contribute to its therapeutic potential. These effects are largely mediated by the downstream consequences of IRF7 activation and include the production of interferons and other cytokines, the upregulation of interferon-stimulated genes, and the activation of various immune cell populations. researchgate.net

Induction of Type I Interferons (IFN-α)

A hallmark of this compound's activity is the potent induction of type I interferons, particularly interferon-alpha (IFN-α). nih.govresearchgate.netplos.org The activation of the TLR7/IRF7 signaling axis directly leads to the transcription and secretion of IFN-α. frontiersin.orgnih.gov This surge in IFN-α is a cornerstone of the antiviral state induced by this compound, as IFN-α itself can trigger a broader and more sustained immune response. nih.gov Clinical studies have demonstrated that administration of this compound leads to elevated levels of IFN-α in the body. nih.gov

Upregulation of Interferon-Stimulated Genes (ISGs)

The induction of type I interferons by this compound subsequently leads to the upregulation of a broad array of interferon-stimulated genes (ISGs). scispace.comscholaris.ca IFNs bind to their receptors on target cells, activating the JAK-STAT signaling pathway. mednexus.orgmdpi.com This signaling cascade results in the transcription of hundreds of ISGs, which encode proteins with direct antiviral functions, effectively creating an antiviral state within the host. mdpi.comfrontiersin.org The induction of ISGs is a critical component of the antiviral efficacy of this compound and has been correlated with the reduction of viral load in clinical settings. nih.gov

Activation and Modulation of Immune Cell Subsets

This compound's immunomodulatory effects extend to the activation and modulation of various immune cell subsets, which are crucial for both innate and adaptive immunity.

This compound has been shown to act on and activate Natural Killer (NK) cells. medkoo.comncats.io NK cells are a key component of the innate immune system, capable of recognizing and killing virus-infected cells and tumor cells. frontiersin.orgki.se The activation of NK cells can be mediated directly through TLRs or indirectly through cytokines, such as type I interferons and TNF-α, which are produced following this compound administration. nih.govmdpi.com Activated NK cells exhibit enhanced cytotoxic activity and secrete immunomodulatory cytokines like IFN-γ, further contributing to the antiviral response. frontiersin.org

T Lymphocytes (T Cells)

This compound has been shown to significantly influence T lymphocyte (T cell) activity, primarily by promoting their proliferation. medkoo.com Research indicates that this compound acts as a cofactor for T cell proliferation, enhancing the response of these cells to primary stimuli. medkoo.com Studies on rat thymocytes and spleen cells have demonstrated that this compound stimulates proliferation, suggesting that T cells are a direct target of its action. medkoo.commedkoo.com

The stimulatory effect on T cell proliferation is dose-dependent, with maximal stimulation observed at specific concentrations in vitro. medkoo.com While this compound is known to be a TLR7 agonist, and TLR7 expression has been reported on T cells, its effects may also be indirect. nih.govnih.gov The activation of antigen-presenting cells (APCs) by this compound leads to the production of cytokines and increased expression of co-stimulatory molecules, which in turn enhance the activation and proliferation of T cells. nih.gov For instance, the activation of dendritic cells is essential for priming naive T-cells to differentiate and respond to pathogens. mdpi.com Although direct activation of T cells via their own TLR7 can occur, the broader impact of this compound on T cell responses is significantly amplified through its potent activation of APCs. nih.gov This is crucial for mounting effective adaptive immune responses, as strong and multispecific antiviral CD4+ and CD8+ T-cell responses are required for viral clearance. mdpi.com

Cell TypeObserved Effect of this compoundKey Research FindingReference
T LymphocytesStimulation of proliferationActs as a cofactor for proliferation; effect is dose-dependent. medkoo.commedkoo.com
Rat ThymocytesStimulation of proliferation in vitroDemonstrates a modulatory effect on thymocyte proliferation when stimulated with concanavalin (B7782731) A. medkoo.com
CD8+ T cellsEnhanced antiviral potentialTLR7 signaling, which this compound activates, facilitates IFN-γ production and increases granzyme B content, indicating greater cytotoxic capability. nih.gov
B Lymphocytes (B Cells)

This compound's immunostimulatory activity extends to B lymphocytes (B cells), which are key components of the adaptive immune system responsible for antibody production. medkoo.comadooq.com B cells express TLR7, making them a direct target for this compound. nih.gov

The interaction of this compound with TLR7 on B cells triggers their activation and proliferation. nih.gov Studies investigating the proliferation of spleen cells in culture confirmed that both B and T cells are targets of this compound's action. medkoo.commedkoo.com The activation of B cells by TLR agonists can lead to the production of cytokines, such as IL-10, which can have regulatory effects on other immune cells. aai.org This stimulation of the phosphoinositide signaling pathway in murine B lymphocytes by this compound underscores its role as a direct activator of these cells. medkoo.com The polyclonal activation of B cells is a characteristic response to TLR7 agonists, contributing to a broad humoral immune response. mdpi.com

Cell TypeObserved Effect of this compoundMechanismReference
B LymphocytesStimulation of proliferation and activationDirect activation via TLR7 expressed on B cells. medkoo.comnih.govmedkoo.com
Murine B LymphocytesStimulation of phosphoinositide signaling pathwayDirect action of the guanosine analog on B cell signaling pathways. medkoo.com
Antigen-Presenting Cells (APCs), including Dendritic Cells

Antigen-presenting cells (APCs) are fundamental in initiating the adaptive immune response, with dendritic cells (DCs) being the most potent "professional" APCs. mdpi.comwikipedia.org this compound's mechanism of action is heavily reliant on its ability to activate these cells. medkoo.comadooq.com APCs, including DCs, macrophages, and B cells, express TLR7 and are thus primary targets for this compound. nih.govwikipedia.org

Upon activation by this compound, DCs undergo a maturation process. bioworld.comthermofisher.com This involves the upregulation of co-stimulatory molecules and Major Histocompatibility Complex (MHC) molecules, which are essential for presenting antigens to T cells. thermofisher.com A particularly important subset of DCs are the plasmacytoid dendritic cells (pDCs), which are specialized to produce vast quantities of type I interferons (IFN-α/β) in response to viral recognition by endosomal TLRs, including TLR7. thermofisher.complos.orgashpublications.org The activation of pDCs by this compound leads to a robust production of IFN-α. nih.govplos.org This cytokine has potent antiviral effects and also helps to activate other immune cells, bridging the innate and adaptive immune responses. mdpi.comresearchgate.net

Research has shown that this compound can induce dendritic cells to differentiate into mature antigen-presenting cells, thereby enhancing their ability to prime naive T cells and initiate a robust, antigen-specific immune response. bioworld.comnih.gov This activation of DCs is a critical step in how TLR7 agonists like this compound can reduce viral loads, as has been studied in the context of Hepatitis C virus (HCV) infection. mdpi.comnih.gov

Cell TypeObserved Effect of this compoundKey Research FindingReference
Antigen-Presenting Cells (APCs)Activation and maturationThis compound acts on different components of the immune system including APCs. medkoo.comadooq.com
Dendritic Cells (DCs)Induction of differentiation into mature APCsMature DCs are more efficient at activating T lymphocytes. bioworld.comthermofisher.com
Plasmacytoid Dendritic Cells (pDCs)Robust production of IFN-αActivation via TLR7 is consistent with the known function of pDCs in antiviral immunity. nih.govplos.org

Preclinical Research on Isatoribine S Biological Activities

In Vitro Studies of Isatoribine

Laboratory-based studies using cell cultures have been fundamental in elucidating the mechanisms through which this compound exerts its effects on a cellular level.

This compound's immunomodulatory properties have been demonstrated across various immune cell types. medkoo.com Its primary mechanism involves the activation of TLR7, a receptor found on specific immune cells. medkoo.comdrugbank.com This interaction triggers downstream signaling pathways that modulate immune responses. acs.org Studies have utilized several cellular models to assess these effects. For instance, research has shown that guanosine (B1672433) analogs like this compound can activate immune cells such as dendritic cells and natural killer (NK) cells. google.com The compound's action has been observed on B cells and antigen-presenting cells (APCs) as well. medkoo.com In murine B lymphocytes, this compound's precursor, 7-thia-8-oxoguanosine, was found to stimulate the phosphoinositide signaling pathway. medkoo.com

Table 1: Cellular Models Used in Immunomodulatory Studies of this compound

Cell Type Observed Effect Reference
B cells Target of action for proliferation medkoo.com
Natural Killer (NK) cells Component of the immune system acted upon medkoo.com
Antigen-Presenting Cells (APC) Component of the immune system acted upon medkoo.com

This compound has demonstrated broad-spectrum antiviral activity against various RNA viruses in cell culture systems. medkoo.com Its mechanism is believed to be linked to the stimulation of the host's innate immune system via TLR7 activation, rather than direct inhibition of viral replication. drugbank.com Research involving cell lines such as KB, MRC-5, and Vero showed that this compound's derivatives could inhibit the growth of human cytomegalovirus (HCMV). nih.gov The inhibitory concentration (IC50) against HCMV strains was found to be approximately 0.5 microM. nih.gov Furthermore, this compound has been shown to reduce the plasma virus concentration in chronic hepatitis C (HCV) infection, indicating its biological activity against HCV. nih.govresearchgate.net Studies suggest that the activation of TLR7 in hepatocytes can lead to a reduction in HCV mRNA and protein levels. researchgate.net

Table 2: In Vitro Antiviral Activity of this compound Derivatives

Virus Cell Line Key Finding Reference
Human Cytomegalovirus (HCMV) KB, MRC-5, Vero Inhibition of viral growth nih.gov
Hepatitis C Virus (HCV) Not specified Reduction in viral RNA nih.govresearchgate.net

A significant aspect of this compound's immunomodulatory profile is its ability to stimulate the proliferation of T-cells. medkoo.com Studies using its analog, 7-thia-8-oxoguanosine, have shown that it acts as a cofactor for T-cell proliferation. medkoo.commedkoo.com This effect is dose-dependent, with maximal stimulation observed at a concentration of 250 microM in one study. medkoo.com The stimulatory effect was demonstrated in cultures of spleen cells, where both B- and T-cells were identified as targets, and in thymocyte cultures. medkoo.commedkoo.com The compound modulates the proliferation of rat thymocytes stimulated with concanavalin (B7782731) A, further highlighting its role in T-cell activation. medkoo.com

Antiviral Activity in Cell Culture Systems

In Vivo Studies and Animal Models

Following promising in vitro results, this compound's effects were further evaluated in animal models, primarily focusing on its antiviral and antimetastatic potential in murine systems.

In various mouse models, this compound has demonstrated significant antiviral activity. drugbank.com This in vivo efficacy is largely attributed to its ability to induce the production of interferons, key signaling proteins in the antiviral response. researchgate.netnih.gov

Research in mice infected with Punta Toro virus, a model for viral hepatitis, showed that this compound provided significant protection from death. nih.gov Treatment led to reduced liver damage and lower virus titers in both the liver and serum. nih.gov The protective effect was linked to the induction of high levels of interferon. nih.gov Similarly, this compound's analog, 7-thia-8-oxoguanosine, showed activity against Semliki Forest virus infections in mice, an effect dependent on interferon and natural killer cells. medkoo.com The compound has also been studied in a murine model of AIDS, where its antiviral activity required the enhancement of natural killer cell activity. medkoo.commedkoo.com

Table 3: Antiviral Efficacy of this compound in Murine Models

Virus Model Key Outcome Proposed Mechanism Reference
Punta Toro Virus Protection from mortality, reduced liver damage Interferon induction nih.gov
Semliki Forest Virus Antiviral activity Roles of interferon and NK cells medkoo.com

Beyond its antiviral effects, this compound has been evaluated for its potential in cancer immunotherapy, specifically for its antimetastatic activity in mouse models. drugbank.com The stimulation of the innate immune system via TLR7 agonists is a recognized strategy for antitumor responses. nih.gov

Studies have reported successful immunotherapy of murine melanoma metastases using 7-thia-8-oxoguanosine. medkoo.com This suggests that the compound can activate the immune system to effectively target and eliminate metastatic cancer cells. While direct studies on this compound are limited, research on other immunostimulatory molecules provides a strong rationale. For example, an immunostimulatory RNA (isRNA) that also elevates interferon-α levels was shown to have antitumor and antimetastatic activities in mice with hepatocellular carcinoma (HCC), reducing the area of metastases in the liver, kidneys, and heart. nih.govresearchgate.net The antitumor activity of TLR7 agonists has been demonstrated in several tumor types in animal models. nih.gov

Dose-Dependent Immune Activation in Animal Models

Preclinical studies in various animal models have demonstrated that this compound elicits a dose-dependent activation of the immune system. sec.gov This immunostimulatory activity is a hallmark of its mechanism as a Toll-like receptor 7 (TLR7) agonist. drugbank.com In murine models, this compound has been shown to provide antiviral and antimetastatic activity. drugbank.com The compound activates several components of the immune system, including B cells, natural killer (NK) cells, and antigen-presenting cells (APCs). medkoo.com

Research has indicated that this compound's efficacy is linked to this immunologic activation rather than direct antiviral or anti-proliferative effects. sec.gov Studies in mice have shown that this compound and similar guanosine analogs activate immune cells in a way that is characteristic of TLR ligands. researchgate.net Specifically, the compound was found to significantly stimulate the proliferation of T cells in a dose-dependent manner, with maximal stimulation observed at a concentration of 250 microM. medkoo.com Preclinical testing confirmed this compound's ability to prevent or cure what would otherwise be lethal viral infections in animals, an effect that was dose-dependent. sec.gov

The pharmacodynamic responses, specifically the induction of immune biomarkers, observed in cynomolgus monkeys after administration of an oral prodrug of this compound, were similar to those seen with intravenously administered this compound in humans. researchgate.net This indicates a consistent pattern of dose-related immune activation across different species.

Biomarker Induction in Preclinical Settings

The administration of this compound in preclinical models leads to the induction of various biomarkers, signaling the activation of the innate immune system. As a TLR7 agonist, this compound stimulates plasmacytoid dendritic cells (pDCs) to produce significant quantities of type I interferons (IFNs), which are crucial for antiviral immunity. researchgate.netoup.com This induction of IFNs is a key pharmacodynamic effect. researchgate.net

In vivo studies have demonstrated a clear relationship between this compound exposure and the induction of specific biomarkers. In cynomolgus monkeys, the oral prodrug of this compound, ANA-975, led to the induction of immune biomarkers that persisted with once-daily oral dosing for up to 28 days. researchgate.net These biomarkers are consistent with the activation of the TLR7 pathway.

Clinical studies in humans, which were informed by this preclinical work, later confirmed a correlation between the reduction of viral load in Hepatitis C patients and the induction of markers of a heightened immune antiviral state, such as 2',5'-oligoadenylate synthetase (OAS1) and IFN-stimulated gene (ISG)15 in the blood. researchgate.netnih.gov The antiviral activity of synthetic TLR7 agonists like this compound has been linked to the stimulation of antiviral genes, including interferon regulatory factor 7 (IRF7). mdpi.com

The following table summarizes key biomarkers induced by this compound in preclinical and clinical settings:

Biomarker CategorySpecific BiomarkerSignificance
Interferons Type I Interferons (e.g., IFN-α)Central to antiviral immunity, produced by pDCs upon TLR7 stimulation. researchgate.net
Interferon-Stimulated Genes (ISGs) 2',5'-oligoadenylate synthetase (OAS1)Induction correlates with viral load reduction and indicates a heightened immune antiviral state. researchgate.netnih.gov
Interferon-stimulated gene 15 (ISG15)A marker of the innate immune response triggered by TLR7 activation. researchgate.net
Immune Response Markers NeopterinInduction correlates with this compound exposure. researchgate.net
Interferon regulatory factor 7 (IRF7)Stimulation is associated with the antiviral activity of TLR7 agonists. mdpi.com

Safety and Tolerability Assessments in Multiple Species

This compound has undergone safety and tolerability assessments in multiple animal species during its preclinical development. These studies indicated a promising and favorable toxicology profile. sec.govdrugbank.com The compound was found to be well-tolerated in these preclinical evaluations, which supported its progression into human clinical trials. sec.gov

However, the development of ANA975, an oral prodrug of this compound, was later discontinued (B1498344). researchgate.net This decision was made due to unacceptable toxicity observed in long-term preclinical animal studies. researchgate.netfrontiersin.org This highlights that while initial and short-term toxicology studies were favorable, extended exposure revealed safety concerns in animal models. In contrast, a subsequent oral prodrug, ANA773, proved to be safe and well-tolerated in its preclinical studies. unipd.it

A systematic review of TLR agonists in various animal models (excluding rodents) noted that safety outcomes were assessed in a small percentage of studies, with one reporting adverse effects. researchgate.net This underscores the critical nature of thorough, long-term toxicological evaluation for this class of compounds.

Clinical Development of Isatoribine for Therapeutic Applications

Clinical Trial Design and Methodologies for Isatoribine Studies

The clinical evaluation of this compound progressed through several phases, employing specific designs to assess its characteristics and preliminary efficacy.

To overcome the poor oral absorption of this compound, an oral prodrug, ANA975, was developed. natap.orgresearchgate.net A Phase I clinical trial was conducted in healthy volunteers to assess the pharmacokinetics, safety, and tolerability of ANA975. natap.org

The study was designed as an open-label, rising single-dose trial. natap.org Thirty-six healthy subjects were enrolled and received a single oral dose of ANA975 as a solution in a fasted state. natap.org The participants were divided into cohorts receiving different dose levels. natap.org The conversion of the prodrug ANA975 to this compound was rapid and extensive, with peak plasma concentrations of this compound typically occurring within one hour after the dose. natap.org Plasma exposure to this compound (as measured by AUC, or area-under-the-curve) following the highest oral dose of ANA975 was comparable to that seen in a previous study with intravenous this compound. natap.orgresearchgate.net

Table 1: Design of Phase I Trial for this compound Prodrug (ANA975) in Healthy Volunteers

Parameter Description Source(s)
Study Design Open-label, rising single-dose natap.org
Participants 36 healthy volunteers natap.org
Intervention Single oral dose of ANA975 solution in a fasted state natap.org
Dose Cohorts 400 mg (n=6), 800 mg (n=18), 1200 mg (n=12) natap.org
Primary Objective To evaluate the pharmacokinetics and tolerability of the oral prodrug natap.org

Following initial studies, a Phase IB clinical trial was initiated to evaluate this compound (also known as ANA245) in patients chronically infected with HCV. natap.orghepatitiscentral.com This study was a dose-escalating, open-label evaluation conducted at two clinical centers in Western Europe. hepatitiscentral.com A total of 32 adult patients received intravenous this compound, with most receiving once-daily dosing for seven days. hepatitiscentral.com The participants were either new to HCV treatment or had previously not fully responded to or had relapsed after interferon-alpha-based therapy. hepatitiscentral.com

The primary objective of the Phase IB trial was to assess the safety and tolerability of this compound in this patient population. hepatitiscentral.com Although efficacy was not the main goal, the study also monitored for biological activity and viral load changes at multiple doses. natap.org Plans were also made for a subsequent Phase I/II trial to test this compound in combination with interferon-alpha in specific HCV patient groups. natap.org

A key proof-of-concept study was conducted to determine if a selective TLR7 agonist could be effective against a chronic systemic infection like HCV. nih.gov In this study, 12 patients with chronic HCV infection who were otherwise untreated received intravenous this compound once daily for seven days. nih.gov The study found that this treatment led to a statistically significant reduction in plasma HCV RNA. nih.govnih.gov The viral load reduction was correlated with the induction of immune antiviral markers, such as 2', 5'-oligoadenylate synthetase (OAS) in the blood. nih.govnatap.org This provided evidence that systemic administration of a selective TLR7 agonist could produce a meaningful antiviral effect. nih.gov

Phase IB/II Clinical Trials in Patient Populations

Therapeutic Efficacy in Chronic Hepatitis C Virus (HCV) Infection

Clinical studies of this compound demonstrated its potential as an antiviral agent by measuring its effect on HCV viral load across different patient groups.

In a proof-of-concept study involving 12 patients with chronic HCV, a seven-day course of intravenous this compound resulted in a statistically significant (P=.001) decrease in plasma HCV RNA. nih.gov The mean reduction was -0.76 log10 units, with individual responses ranging from a -2.85 log10 to a +0.21 log10 unit change. nih.gov

Further data from a Phase IB dose-escalating study showed that this compound dose-dependently decreased plasma HCV RNA levels. hepatitiscentral.combioworld.com The extent of the viral load decline was similar to that reported after one week of treatment with interferon-alpha-based regimens. researchgate.net

Table 2: Reduction in HCV RNA Levels with this compound Treatment

Study Type Patient Group Mean HCV RNA Reduction (log10 units) Range of HCV RNA Reduction (log10 units) Source(s)
Proof-of-Concept12 untreated chronic HCV patients-0.76-2.85 to +0.21 nih.gov

The antiviral activity of this compound was observed in patients infected with different HCV genotypes. nih.govnih.gov In the proof-of-concept study, a reduction in viral load occurred in patients with HCV genotype 1, which is often considered difficult to treat, as well as in those with non-genotype 1 HCV. nih.govhepatitiscentral.com Of the 12 patients in the 800 mg dose group of one study, 10 were infected with genotype 1. hepatitiscentral.com The broad activity across genotypes suggested that the immune-based mechanism of TLR7 activation is not limited to a specific viral subtype. nih.gov

Impact on Immunologic Biomarkers in Clinical Settings

In clinical trials, this compound, a selective Toll-like receptor 7 (TLR7) agonist, demonstrated a clear impact on immunologic biomarkers. nih.govnih.gov Administration of this compound led to dose-dependent changes in these markers, indicating an induced immune antiviral state. nih.govnih.gov One of the key biomarkers affected was 2',5'-oligoadenylate synthetase (OAS), an interferon-stimulated gene, the levels of which in whole blood were found to correlate with the reduction in viral load. nih.gov This biological activity was a cornerstone of the initial "proof-of-concept" that stimulating TLR7 could produce a significant antiviral effect. nih.govnih.gov

Studies showed that this compound treatment resulted in a statistically significant antiviral effect with these changes in immunologic biomarkers being a key indicator of the drug's mechanism of action. nih.govhepatitiscentral.com The induction of an immune antiviral response was a primary focus of its clinical evaluation, particularly in the context of Hepatitis C Virus (HCV) infection. nih.gov

Exploratory Research in Other Viral Infections

Beyond its primary investigation for HCV, the immunomodulatory properties of this compound prompted exploratory research into its potential efficacy against other viral infections.

Potential for Hepatitis B Virus (HBV)

The rationale for investigating this compound in Hepatitis B Virus (HBV) infection stemmed from the understanding that activating the innate immune response could control HBV replication. nih.gov Studies in HBV transgenic mice demonstrated that activation of various Toll-like receptors (TLRs), excluding TLR2, could significantly inhibit HBV replication. nih.gov This inhibition was associated with the induction of Type I interferons (IFN-α and IFN-β) and was largely non-inflammatory. nih.gov The mechanism appeared to be post-transcriptional, affecting the assembly or stability of HBV RNA-containing capsids. nih.gov These findings provided a strong preclinical basis for exploring TLR agonists like this compound as a therapeutic strategy for chronic HBV. nih.govnih.gov Anadys Pharmaceuticals had clinical development programs that included ANA975, an oral prodrug of this compound, for the treatment of HBV. hepatitiscentral.com

Considerations for Human Papillomavirus (HPV)

The potential relevance of TLR7 agonists for Human Papillomavirus (HPV) was considered, partly due to the success of another immunomodulator, imiquimod (B1671794), in treating genital warts caused by HPV. researchgate.net While direct clinical trial data for this compound in HPV is not available, the therapeutic principle of using TLR agonists to generate an immune response against the virus was established. researchgate.net Research into other TLR7/8 agonists for HPV provided a basis for considering this compound in this context. researchgate.net

Relevance to Herpes Simplex Virus-2 (HSV-2)

Similar to HPV, the investigation of TLR agonists for Herpes Simplex Virus-2 (HSV-2) provided a rationale for considering this compound. researchgate.net TLR7 and TLR8 agonists have been explored for the treatment of HSV-2 induced lesions. researchgate.net Although clinical trials with some TLR agonists for HSV failed to show sufficient efficacy at safe doses, the underlying immunological mechanism remained a point of interest. sci-hub.se

Challenges Leading to Discontinuation of Clinical Development

Despite initial promising results, the clinical development of this compound and its oral prodrug, ANA975, was ultimately discontinued (B1498344). virosin.orgresearchgate.net

Insufficient Therapeutic Window

A primary reason for the discontinuation was the insufficient therapeutic window. virosin.org This means that the doses required to achieve a significant antiviral effect were too close to the doses that caused unacceptable side effects. sci-hub.se While lower doses were well-tolerated, they did not produce the desired level of efficacy. Conversely, higher, more effective doses were associated with significant toxicity. nih.govsci-hub.se This narrow margin between a beneficial effect and a harmful one is a major challenge in drug development. Both this compound and its oral prodrugs, ANA975 and ANA971, were tested in Phase I clinical trials but ultimately failed due to these inadequate therapeutic indexes. researchgate.net Anadys Pharmaceuticals and Novartis announced the discontinuation of the drug's development in 2007 due to unacceptable toxicity observed in preclinical animal studies. researchgate.net

Systemic Effects and Immunologically Mediated Events

This compound is a selective agonist for Toll-like receptor 7 (TLR7), a pathogen recognition receptor that plays a crucial role in the innate immune response. wikipedia.org Its mechanism of action involves the stimulation of the patient's own immune system through interaction with TLR7, which is present on certain immune cells like plasmacytoid dendritic cells. justia.comnih.govnih.gov This interaction triggers a cascade of immunologically mediated events designed to mimic the body's natural response to viral pathogens.

The systemic administration of this compound leads to the activation of the innate immune system. nih.gov A primary effect is the elevation of endogenous interferon-alpha (IFN-α) and other cytokines, which are key signaling proteins in the antiviral response. justia.comnih.gov This induced immune state is characterized by the activation of various immune cells, including natural killer (NK) cells and T cells, which are vital for defending against viral infections and tumor cells. In clinical studies involving patients with chronic hepatitis C (HCV), treatment with this compound resulted in dose-dependent changes in immunological biomarkers. wikipedia.org Specifically, the reduction in viral load was correlated with the induction of 2', 5'-oligoadenylate synthetase (OAS), a marker of a heightened immune antiviral state. wikipedia.org

The antiviral activity of this compound is believed to stem from this broad stimulation of innate and potentially adaptive immunity, rather than a direct action on the virus itself. justia.com The activation of TLR7 can induce HCV immunity through both IFN-dependent and IFN-independent pathways. Studies have shown that this immune modulation can lead to a significant reduction in plasma HCV RNA in infected patients. wikipedia.org The systemic effects, while therapeutic in intent, are powerful, as the drug is designed to initiate a broad-based immune response. nih.gov

Impact of High Attrition Rates in Drug Development

The development of any new pharmaceutical agent is subject to an extremely high rate of attrition, with many promising candidates failing during preclinical and clinical trials. This phenomenon is a significant challenge in the pharmaceutical industry, leading to increased costs and delays in bringing new therapies to patients. Patient attrition within trials can compromise the statistical power and validity of study results. Reasons for discontinuing a drug's development are varied and can include a lack of efficacy, safety concerns, strategic or commercial decisions, and unacceptable toxicity profiles discovered during studies. nih.gov

The clinical development of this compound and its related prodrugs serves as an example of this high attrition rate. Despite showing initial promise in early phase trials with favorable safety and tolerability, as well as evidence of biological activity and viral load reduction, this compound's development was ultimately halted. As of February 2007, this compound was no longer listed on the development pipeline of Anadys Pharmaceuticals. justia.comnih.gov

Furthermore, the development of ANA975, an oral prodrug of this compound designed to improve its systemic delivery, was also discontinued. The termination of the ANA975 program was due to unacceptable toxicity observed in long-term animal studies. This outcome highlights a critical hurdle in drug development, where compounds that show early efficacy can be derailed by safety issues that only become apparent in later-stage, long-term toxicological evaluation. Another related oral TLR7 agonist, ANA773, was also under investigation but its development for HCV was also discontinued. These discontinuations underscore the significant risks and high failure rates inherent in the progression of a chemical compound from a promising candidate to a marketable therapeutic agent.

Pharmacokinetic and Metabolic Research Aspects of Isatoribine

Investigational Pharmacokinetic Profiles

The pharmacokinetic profile of a drug dictates its absorption, distribution, metabolism, and excretion (ADME). For isatoribine, a key challenge has been its low oral bioavailability, prompting the development of prodrugs like ANA975 to improve its clinical utility. oup.comnatap.org

Absorption Characteristics of this compound and Prodrugs

This compound itself demonstrates poor absorption when administered orally. researchgate.netnatap.org This is attributed to factors such as low solubility and potential degradation within the gastrointestinal tract. researchgate.net To overcome these limitations, research has focused on prodrug strategies. mdpi.com

One of the most studied prodrugs of this compound is ANA975. researchgate.netdrugbank.com Prodrugs are inactive compounds that are converted into the active drug within the body through enzymatic or chemical processes. mdpi.com In the case of ANA975, this strategy was designed to improve absorption and systemic delivery of this compound. natap.org Phase I clinical trial data for ANA975 showed it was rapidly and extensively converted to this compound, with the peak plasma concentration (Cmax) of this compound typically occurring within one hour after dosing. natap.org This rapid conversion indicates efficient absorption of the prodrug from the gastrointestinal tract. natap.org

Another prodrug, val-isatoribine, also demonstrated improved absorption compared to this compound. In preclinical studies, the Cmax ratio for val-isatoribine compared to an this compound solution was 2.98, indicating a nearly threefold increase in maximum concentration achieved. google.com

Systemic Exposure and Bioavailability Studies

Systemic exposure, often measured by the area under the concentration-time curve (AUC), is a critical parameter in assessing a drug's effectiveness. Due to its poor absorption, oral administration of this compound results in low systemic exposure. natap.org The development of prodrugs aimed to significantly enhance this.

The oral bioavailability of this compound in monkeys was found to be low, at only 3%. google.com In contrast, the prodrug ANA975 demonstrated a bioavailability of over 85%. researchgate.netresearchgate.net In a Phase I study with healthy volunteers, oral administration of ANA975 resulted in plasma this compound AUC values comparable to those achieved with intravenous (IV) administration of this compound. natap.org For instance, the highest tested oral dose of ANA975 (containing 988 mg of this compound) produced a median plasma this compound AUC of 27 mgh/L, which was similar to the median AUC of 24 mgh/L observed after a 800 mg IV infusion of this compound. natap.org This similarity in AUC values between oral prodrug and IV parent drug indicates very high fractional oral absorption and conversion of ANA975 to this compound. natap.org

Preclinical studies with val-isatoribine also showed enhanced systemic exposure. The AUC ratio for val-isatoribine compared to an this compound solution was 2.38, indicating an approximate 2-fold increase in total drug exposure. google.comgoogleapis.com These findings highlight the success of the prodrug approach in overcoming the bioavailability challenges of this compound.

Table 1: Comparative Bioavailability and Systemic Exposure

Compound Administration Route Species Bioavailability (%) Key Finding
This compound Oral Monkey 3% Poor oral bioavailability. google.com
ANA975 Oral Human >85% High oral bioavailability and conversion to this compound. researchgate.netnatap.orgresearchgate.net

Pharmacokinetic-Pharmacodynamic Modeling

Pharmacokinetic-pharmacodynamic (PK-PD) modeling is a tool used to understand the relationship between drug concentration in the body over time and the resulting pharmacological effect. wikipedia.org For TLR7 agonists like this compound, PK-PD modeling can help in understanding the induction of biomarkers such as interferon-alpha (IFN-α). nih.gov

While specific PK-PD models for this compound are not extensively detailed in the provided search results, the principles of such modeling for TLR7 agonists have been established. nih.gov These models typically link the plasma concentration of the drug to the synthesis and degradation of a biomarker. nih.gov For example, a model for another TLR7 agonist used a two-compartment model to describe the drug's pharmacokinetics, which then drove the synthesis of IFN-α via a sigmoid Emax function, with IFN-α being degraded at a constant rate. nih.gov Such models are crucial for estimating key parameters like the maximum effect (Emax) and the concentration at which 50% of the maximum effect is achieved (EC50), which can inform clinical development. nih.gov The development of such models for this compound and its prodrugs would be essential for optimizing treatment regimens and predicting clinical outcomes. dntb.gov.ua

Biotransformation Pathways of this compound and its Derivatives

Biotransformation, or drug metabolism, is the process by which the body chemically modifies drugs. For this compound, the most critical biotransformation pathway involves the conversion of its prodrugs into the active form.

Prodrug Conversion Mechanisms (e.g., Esterase Hydrolysis, Aldehyde Oxidase Oxidation)

The conversion of this compound prodrugs into the active parent molecule is a multi-step enzymatic process. researchgate.netresearchgate.net For ANA975, in vitro studies have shown that it is converted to this compound through a combined mechanism involving hydrolysis by esterases and subsequent oxidation by aldehyde oxidase (AO). researchgate.netresearchgate.net

Esterases are enzymes that cleave ester bonds, a common strategy in prodrug design. wuxiapptec.comfrontiersin.org The initial step in the activation of ANA975 is the hydrolysis of an ester group on the molecule. researchgate.net This is followed by an oxidation step catalyzed by aldehyde oxidase. researchgate.netresearchgate.net Aldehyde oxidase is a cytosolic enzyme, highly concentrated in the liver, that metabolizes a wide range of compounds, particularly those containing nitrogen heterocyclic rings. wikipedia.orgnih.gov The involvement of AO is a key feature in the metabolism of many purine (B94841) and pyrimidine (B1678525) analogs. researchgate.netwuxiapptec.com This two-step conversion is designed to occur during first-pass metabolism after oral administration, ensuring the rapid and efficient release of active this compound into the systemic circulation. researchgate.netmit.edusci-hub.se

Table 2: Key Enzymes in this compound Prodrug Metabolism

Prodrug Enzyme Metabolic Action Result
ANA975 Esterases Hydrolysis Initial activation step. researchgate.net

Exploration of Competitive Metabolic Pathways

The metabolic fate of a therapeutic agent is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. For this compound, understanding the enzymes responsible for its biotransformation and the potential for competition with other substrates is essential. The primary metabolic routes for this compound and its prodrug involve non-cytochrome P450 enzymes, which distinguishes it from many other xenobiotics.

Research into the metabolism of this compound's oral prodrug, ANA975, reveals a two-step conversion process to the active molecule. This bioactivation is initiated by esterase-mediated hydrolysis, followed by an oxidation step catalyzed by aldehyde oxidase (AOX). researchgate.net AOX is a cytosolic molybdoflavoenzyme known to metabolize a variety of nitrogen-containing heterocyclic compounds and aldehydes. nih.gov Consequently, the co-administration of other drugs that are substrates or potent inhibitors of AOX could competitively inhibit the conversion of ANA975 to this compound, potentially altering its bioavailability and therapeutic efficacy. The kinetics of AOX inhibition can be complex, with some inhibitors acting via a mixed or uncompetitive mode, which should be considered when evaluating potential drug interactions. nih.govnih.gov

As a guanosine (B1672433) nucleoside analog, this compound's structure suggests a potential role for adenosine (B11128) deaminase (ADA) in its metabolism. researchgate.net ADA is a key enzyme in purine metabolism that catalyzes the irreversible deamination of adenosine and its analogs to their corresponding inosine (B1671953) forms. frontiersin.orgmdpi.com If this compound is a substrate for ADA, its metabolic clearance could be influenced by other endogenous or exogenous nucleosides that compete for the same enzyme. Conversely, if this compound acts as an inhibitor of ADA, it could affect the metabolism of other purine nucleoside-based drugs. researchgate.net

In contrast to many therapeutic drugs that are metabolized by the cytochrome P450 (CYP) system, predictive data indicates that this compound has a low propensity to act as either a substrate or an inhibitor for the major CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. drugbank.commdpi.com This suggests a reduced likelihood of competitive metabolic interactions with the large number of drugs that are cleared via these pathways. drugbank.comnih.gov

The following table summarizes the key enzymatic pathways involved in this compound's metabolism and the potential for competitive interactions.

Strategies for Optimizing Isatoribine S Therapeutic Profile

Development of Prodrug Formulations (e.g., ANA971, ANA975, ANA773)

Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body. This approach has been central to overcoming the delivery challenges associated with Isatoribine.

The primary motivation for developing prodrugs of this compound was to overcome its poor absorption when administered orally. natap.org this compound itself is a nucleoside analog that is not well absorbed from the gastrointestinal tract, limiting its systemic exposure and potential therapeutic efficacy when taken by mouth. natap.orgdrugbank.com By designing prodrugs, the goal was to create molecules that could be more readily absorbed into the bloodstream after oral administration and then efficiently converted to the active this compound through metabolic processes. drugbank.comsci-hub.se

The development of orally available TLR7/8 agonists has been a significant focus in the treatment of chronic infectious diseases, aiming to improve patient compliance and reduce side effects. sci-hub.se For this compound, prodrugs like ANA971 and ANA975 were specifically designed to enhance oral bioavailability. drugbank.comepo.org ANA975, for instance, is transformed into this compound through hydrolysis by esterases and subsequent oxidation by aldehyde oxidase, offering a bioavailability of over 85%. researchgate.net This strategy allows for achieving therapeutically relevant plasma concentrations of this compound that would be difficult to obtain with oral administration of the parent drug itself. natap.orgdrugbank.com

Several this compound prodrugs, including ANA971, ANA975, and ANA773, have undergone preclinical and clinical evaluation. These compounds are designed to be converted to the active drug via first-pass metabolism. sci-hub.se

ANA975 emerged as a promising oral prodrug. researchgate.net In preclinical toxicology studies, oral administration of ANA975 to monkeys resulted in efficient systemic delivery of this compound, achieving plasma area-under-the-curve (AUC) values significantly higher than those achieved with intravenous this compound in a proof-of-concept clinical study. natap.org A Phase I study in healthy volunteers showed that single oral doses of ANA975 were well tolerated. natap.org The study concluded that ANA975 is an efficient oral prodrug that achieves plasma exposures of this compound comparable to levels previously shown to reduce plasma HCV RNA in patients. natap.org It was evaluated in a 28-day, placebo-controlled trial for safety, tolerability, and viral load reduction in patients with chronic hepatitis C (HCV). corporate-ir.net However, despite initial promising results showing it was well tolerated and could reduce HCV RNA, trials with ANA975 were later suspended due to toxicity observed in preclinical animal studies. researchgate.net

ANA971 was also developed as an orally administered prodrug of this compound to improve its oral bioavailability for treating HCV. drugbank.com It was designed to produce higher blood levels of this compound compared to oral administration of the parent compound. drugbank.com Like ANA975, ANA971 was tested in Phase I clinical trials for patients with chronic HCV but ultimately failed due to an inadequate therapeutic index. sci-hub.semit.edu

ANA773 was another novel oral prodrug of a TLR7 agonist selected for clinical development. corporate-ir.net Unlike ANA975 and ANA971, which were primarily investigated for viral hepatitis, Anadys Pharmaceuticals planned to develop ANA773 as an oral therapy for certain cancers. corporate-ir.net The selection of ANA773 highlighted the company's expertise in identifying small molecule TLR7 product candidates for different therapeutic areas. corporate-ir.net

ProdrugPrimary Indication(s)Key Development FindingStatus
ANA975Hepatitis C, Hepatitis BEfficiently converted to this compound with high oral bioavailability (>85%). natap.orgresearchgate.netDevelopment discontinued (B1498344) due to preclinical toxicity. researchgate.net
ANA971Hepatitis CDesigned to improve oral bioavailability of this compound. drugbank.comFailed in Phase I trials due to inadequate therapeutic index. sci-hub.semit.edu
ANA773CancerDeveloped as a novel oral TLR7 agonist for oncology. corporate-ir.netSelected for clinical development. corporate-ir.net

Rationale for Prodrug Design (e.g., Improved Oral Bioavailability)

Medicinal Chemistry and Structure-Activity Relationship (SAR) Research of Thiazolopyrimidine Derivatives

This compound is a thiazolopyrimidine, a class of heterocyclic compounds formed by the fusion of thiazole (B1198619) and pyrimidine (B1678525) rings. researchgate.net This scaffold is considered biologically important, in part because it is a bioisosteric analogue of natural purines. researchgate.net Medicinal chemistry research focusing on thiazolopyrimidine derivatives aims to understand the relationship between the chemical structure and biological activity (SAR), which is crucial for designing new molecules with improved potency and selectivity. nih.govresearchgate.netnih.gov

SAR studies on related pyrimidine derivatives have shown that even small changes to the substituents on the core structure can significantly impact the compound's activity. nih.gov For instance, research on pyrazolopyridinyl pyrimidine derivatives revealed that the type and size of substituent groups are sensitive to steric effects, where smaller groups often lead to better activity. nih.gov The evolution of thiazolopyrimidine research has led to the development of compounds with a wide range of pharmacological actions, including antiviral and anticancer properties. researchgate.net This body of research provides a foundation for rationally designing next-generation this compound analogues. By systematically modifying different positions on the thiazolopyrimidine nucleus, chemists can explore how these changes affect TLR7 binding and activation, with the goal of identifying new derivatives with a more optimal therapeutic profile.

Novel Formulation Approaches

Beyond prodrugs, advanced formulation strategies are being explored to enhance the delivery, efficacy, and safety of therapeutic agents like this compound.

Bioconjugation involves chemically linking two or more molecules, such as a small molecule drug and a targeting protein, to create a single therapeutic entity. gbibio.comamericanpharmaceuticalreview.com This strategy offers a powerful method to improve the therapeutic index of potent molecules like TLR agonists. By attaching this compound to a larger carrier, such as a monoclonal antibody, the drug's distribution can be directed specifically to target cells or tissues, thereby increasing local efficacy and minimizing systemic exposure and associated side effects. mit.eduoxfordglobal.com

The design of a bioconjugate involves careful selection of the carrier, the linker, and the drug payload. oxfordglobal.com Advances in linker chemistry are critical, as the linker must remain stable in circulation but allow for the release of the active drug at the target site. americanpharmaceuticalreview.com Site-specific conjugation techniques are also being developed to create more homogeneous and consistent bioconjugates, which can improve their safety and efficacy profiles. gbibio.comoxfordglobal.com For a molecule like this compound, a bioconjugate approach could potentially overcome the dose-limiting toxicities that have challenged its systemic administration. mit.edu

Nanoparticle-based drug delivery systems represent another promising avenue for optimizing this compound's therapeutic profile. mdpi.com Polymeric or lipid-based nanoparticles can encapsulate therapeutic agents, protecting them from degradation in the body and controlling their release. mdpi.comfrontiersin.org This technology can improve the bioavailability of drugs and enable targeted delivery. mdpi.comnih.gov

For TLR agonists, nanoparticle formulations can enhance delivery to specific immune cells. pnas.org For example, different lipidoid nanoparticle (LNP) formulations have been shown to deliver immunostimulatory RNA (a natural TLR7/8 ligand) to different cell types, such as plasmacytoid dendritic cells or monocytes, thereby shaping the resulting immune response. pnas.org This targeted delivery may allow for localized activation of the desired immune pathways without causing the widespread side effects associated with systemic agonists. pnas.org Nanoparticles can be engineered with specific surface properties or targeting ligands to direct them to particular tissues, such as tumors or infected cells, further enhancing precision. frontiersin.orgthno.org

Bioconjugate Strategies for Enhanced Safety and Efficacy

Combination Therapy Approaches with this compound

This compound is a selective Toll-like receptor 7 (TLR7) agonist, designed to activate the innate immune system. wikipedia.orgwikipedia.orgmims.com The primary mechanism of action involves the stimulation of TLR7, which is present on certain immune cells, leading to the endogenous production of antiviral cytokines, most notably interferon-alpha (IFN-α). mims.comwikipedia.orgmims.com This activation initiates a broad antiviral state within the host. mims.comnih.gov

The rationale for employing this compound in a combination therapy regimen stems from the understanding that persistent viral infections, such as chronic hepatitis C (HCV), are often characterized by an inadequate or suppressed immune response. epa.gov By stimulating the innate immune system, this compound can create a heightened antiviral environment. This immunomodulatory effect is hypothesized to work in synergy with other antiviral drugs. wikipedia.orgwikipedia.org The combination of an immune activator like this compound with agents that directly target viral replication, such as standard antivirals, aims to attack the virus through multiple, complementary pathways. wikipedia.orgepa.govmhmedical.com This dual approach is expected to produce a more potent and sustained therapeutic effect than could be achieved with either agent alone, potentially leading to higher rates of viral clearance and reducing the likelihood of developing drug-resistant viral strains. mims.commhmedical.com

Research and development plans for this compound (also known as ANA245) included its evaluation in combination with other antiviral agents. The primary focus for these combination studies was the treatment of chronic HCV infection, for which the standard of care at the time often involved a combination of pegylated interferon-alpha (Peg-IFN-α) and ribavirin. epa.govwikipedia.org

The developer of this compound, Anadys Pharmaceuticals, announced intentions to initiate a Phase I/II clinical trial testing the drug in combination with interferon-alpha in specific populations of HCV patients. wikipedia.orgwikipedia.org The overarching goal was that immunity-modifying agents like this compound could be combined with antivirals like IFN to develop new, more effective therapeutic methods. epa.gov The two types of drugs were expected to work synergistically to augment cellular defenses, disrupt viral replication, and modulate specific anti-HCV immune responses. wikipedia.org

A proof-of-concept study with this compound monotherapy showed that it could significantly reduce plasma HCV RNA levels and that this reduction was correlated with an increase in markers of an immune antiviral state. nih.gov These findings provided a strong basis for its potential use in a combination setting. While the development of this compound and its oral prodrug ANA975 was ultimately discontinued, the scientific principle of combining a TLR7 agonist with other antivirals remains a valid therapeutic strategy. mhmedical.com For example, research in other viral contexts has demonstrated that TLR7 agonists can work synergistically with direct-acting antivirals, such as nucleoside analogues. invivochem.com In the broader context of HCV treatment development, other immunomodulators like thymosin were also investigated for use in conjunction with IFN-based therapies. wikipedia.org

Challenges and Future Directions in Isatoribine Research

Addressing Immunological Tolerance and Long-Term Effects of TLR7 Agonism

Prolonged or repeated stimulation of TLR7 can lead to immunological tolerance, a state of hyporesponsiveness that can diminish the therapeutic efficacy of the agonist over time. This phenomenon, observed with other TLR agonists, poses a significant challenge for the long-term use of isatoribine. bmj.com

Furthermore, persistent TLR signaling can have unintended long-term consequences, such as the induction of self-regulatory immunosuppression. aai.org For instance, studies with the TLR7 agonist imiquimod (B1671794) have shown that it can induce high levels of the anti-inflammatory cytokine IL-10, which can counteract the desired pro-inflammatory, anti-tumor response. aai.org Understanding and mitigating these long-term effects are crucial for the safe and effective clinical application of this compound. Strategies to overcome these issues could include optimizing dosing schedules or combining TLR7 agonists with other agents that can counteract the negative regulatory feedback loops. aai.org

Advancements in Drug Discovery Methodologies

The landscape of drug discovery is rapidly evolving, with new technologies offering the potential to overcome many of the challenges that have hindered the development of compounds like this compound.

Target Identification and Validation: AI algorithms can analyze vast biological datasets to identify and validate novel therapeutic targets. news-medical.net

Virtual Screening and Lead Optimization: Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be used to screen large libraries of compounds and optimize the structure of lead candidates for improved efficacy and safety. nih.govacs.orgoncodesign-services.comfrontiersin.org

Predictive Modeling: Machine learning models can be trained to predict the pharmacokinetic and pharmacodynamic properties of drug candidates, as well as potential toxicities, thereby reducing the reliance on costly and time-consuming experimental studies. mdpi.com

Personalized Medicine: AI can help in the analysis of complex patient data to identify predictive biomarkers and develop personalized treatment strategies. mdpi.com

The integration of AI and computational chemistry into the drug discovery pipeline offers a powerful approach to accelerate research, reduce costs, and increase the probability of success for future TLR7 agonist development programs. pib.gov.inimrpress.com

High-Throughput Screening and Automation

The discovery and optimization of Toll-like receptor 7 (TLR7) agonists like this compound have been significantly advanced by the integration of high-throughput screening (HTS) and automation. These technologies enable the rapid testing of vast libraries of chemical compounds to identify those that can effectively and selectively activate the TLR7 pathway. The process often involves cell-based reporter assays where cells are engineered to express TLR7 and a reporter gene (such as luciferase) that is activated upon receptor stimulation. The light output from the reporter gene provides a quantitative measure of TLR7 agonistic activity, allowing for the efficient screening of thousands of compounds.

Computational methods are increasingly combined with HTS to refine the drug discovery process. nih.gov Techniques such as quantitative structure-activity relationship (QSAR) modeling and docking-based virtual screening allow researchers to computationally predict the activity of new molecules and prioritize them for synthesis and biological testing. nih.gov For instance, a hybrid approach using a statistical learning-based QSAR model combined with molecular docking and molecular dynamics simulations has been employed to identify new potential TLR7 agonists from existing drug databases. nih.gov This dual-validating procedure, where computational predictions are confirmed by experimental screening, streamlines the identification of promising candidates. nih.gov Automation in liquid handling, plate reading, and data analysis is critical to managing the large scale of these screening efforts, reducing manual error and increasing throughput. These automated workflows are essential for efficiently moving from initial hits to lead compounds with improved potency and selectivity, as demonstrated in the development of novel TLR7 agonists for immuno-oncology. nih.gov

Repurposing and Novel Indications Research for TLR7 Agonists

This compound was initially investigated as a selective TLR7 agonist for the treatment of chronic hepatitis C (HCV) infection. nih.govresearchgate.net Early clinical studies showed that systemic administration of this compound could significantly reduce plasma HCV RNA levels, correlating with the induction of immune biomarkers. nih.gov However, its development for HCV was discontinued (B1498344). researchgate.netacademicjournals.org This has led researchers to explore repurposing this compound and other TLR7 agonists for a range of new indications, leveraging their potent immunomodulatory capabilities.

The primary areas of investigation for TLR7 agonists include oncology and antiviral therapies beyond HCV. nih.govpatsnap.com

Oncology: TLR7 agonists are being explored as immunostimulatory agents to enhance anti-tumor immunity. patsnap.com The approved TLR7 agonist Imiquimod is used topically to treat superficial basal cell carcinoma by stimulating a local immune response that clears cancerous cells. patsnap.comnih.gov A major strategy in current research is the combination of systemic TLR7 agonists with other cancer treatments, particularly immune checkpoint inhibitors like anti-PD-1 antibodies. nih.gov The rationale is that the TLR7 agonist can turn immunologically "cold" tumors (lacking an immune infiltrate) into "hot" tumors, making them more susceptible to checkpoint blockade therapy. nih.gov Studies with novel TLR7 agonists have shown strong synergistic antitumor activity in preclinical cancer models when combined with aPD1, leading to complete tumor regression in some cases. nih.gov

Antiviral Therapies: The ability of TLR7 agonists to induce robust type I interferon responses makes them attractive candidates for various viral infections. nih.govnih.gov Imiquimod is approved for treating genital warts caused by the human papillomavirus (HPV). patsnap.com The TLR7 agonist Vesatolimod (B611671) (GS-9620) has been studied in clinical trials for chronic hepatitis B and HIV, where it aims to stimulate the immune system to control the viral infections. wikipedia.orgselleckchem.com Research has also demonstrated the potential of TLR7 agonists against other viruses like norovirus. wikipedia.org

Vaccine Adjuvants: TLR7 agonists are potent vaccine adjuvants. nih.govoup.com By activating dendritic cells and enhancing antigen presentation, they can significantly improve the immunogenicity of vaccines, leading to stronger and more durable humoral and cellular immune responses. oup.com This is particularly important for subunit and recombinant protein vaccines, which are often safer but less immunogenic than traditional vaccines. oup.com

The development of oral prodrugs, such as ANA975 for this compound, was a strategy to improve pharmacokinetic properties and facilitate systemic administration for these broader indications. researchgate.net

Ethical Considerations in Immunomodulatory Drug Development

The development of potent immunomodulatory drugs like this compound raises significant ethical considerations, particularly during clinical research and subsequent application. nih.govnih.gov These therapies directly manipulate the body's defense mechanisms, which necessitates a careful balance between potential therapeutic benefits and the risks of inducing harmful immune-related effects. actabotanica.org

Key ethical challenges include:

Informed Consent and Patient Selection: Patients in clinical trials for immunotherapies must be fully informed about the unique risks, including the potential for severe or life-threatening autoimmune reactions. nih.gov Selecting the appropriate patient population is crucial; researchers must justify the inclusion of subjects based on a comprehensive evaluation of the potential risks and benefits for that specific group. nih.gov This is particularly complex in trials involving vulnerable populations or when offering the therapy as an alternative to other established treatments. nih.gov

Clinical Trial Design: Establishing appropriate clinical trial designs presents a challenge. nih.gov For instance, in cellular immunotherapy trials for cancer, setting a blank control group can conflict with the ethical principles outlined in the Declaration of Helsinki, which prioritize the well-being of the patient. nih.gov Regulators and researchers must work to develop robust guidelines and biomarkers to ensure safety and accurately evaluate efficacy for this class of drugs. actabotanica.org

Balancing Scientific and Patient Interests: Researchers must prioritize the rights and interests of patients over their own academic or financial interests. nih.gov This includes the transparent and prompt communication of any new information that might affect a patient's decision to continue participating in a trial. nih.gov

Cost and Accessibility: Advanced immunomodulatory therapies are often expensive, which can create significant barriers to access once they are approved. actabotanica.org There is an ethical imperative to consider strategies for cost-effectiveness and equitable access to ensure that these potentially life-saving treatments can reach the patients who need them. actabotanica.org

These ethical considerations demand rigorous oversight throughout the drug development lifecycle, from preclinical research to post-market surveillance, to ensure that the advancement of immunomodulatory therapies proceeds responsibly. nih.govpatentpc.com

Conclusion and Broader Implications for Innate Immunity Targeted Therapeutics

Summary of Key Research Findings for Isatoribine

This compound is a selective agonist for Toll-like receptor 7 (TLR7), a class of pathogen recognition receptors that play a fundamental role in the innate immune system. nih.govopenmicrobiologyjournal.comresearchgate.net Research has primarily focused on its potential as an antiviral agent, with significant investigations into its effects against the hepatitis C virus (HCV). nih.govnih.gov

A key proof-of-concept study demonstrated that intravenous administration of this compound to patients with chronic HCV infection resulted in a statistically significant reduction in plasma HCV RNA levels. nih.govdrugbank.com This antiviral effect was observed in patients with both genotype 1 and non-genotype 1 HCV. nih.govnih.gov The reduction in viral load was found to correlate with the induction of specific biomarkers, such as 2', 5'-oligoadenylate synthetase, indicating a heightened innate immune antiviral state. nih.govdrugbank.com Clinical investigations showed that the treatment was generally well-tolerated. nih.govnih.gov

Further development led to the synthesis of ANA975, an oral prodrug of this compound, designed to improve its delivery. nih.govprobechem.comtandfonline.comnatap.org Phase I clinical studies showed that ANA975 was effectively converted to this compound in the body, achieving plasma concentrations considered clinically relevant for antiviral activity. probechem.comnatap.org However, the development of this prodrug was later discontinued (B1498344). researchgate.net Despite this, the research surrounding this compound and its prodrug provided valuable evidence that targeted stimulation of the innate immune system via a TLR7 agonist could be a viable therapeutic strategy against chronic viral infections. portlandpress.com

This compound's Contribution to the Understanding of TLR7 Biology

The investigation of this compound has been instrumental in elucidating the biological function of TLR7 and its therapeutic potential. As a selective agonist, this compound helped confirm that TLR7 is a key receptor in the detection of viral components, specifically single-stranded RNA, which triggers an innate immune response. openmicrobiologyjournal.comtandfonline.com

Studies involving this compound provided some of the first clinical evidence that systemic administration of a selective TLR7 agonist could produce a potent antiviral effect in humans. nih.govtandfonline.com This research demonstrated that activating the TLR7 pathway leads to a cascade of downstream signaling events, including the induction of type I interferons and other cytokines that establish an antiviral state. openmicrobiologyjournal.comnih.govtandfonline.com The antiviral activity of TLR7 agonists like this compound was shown to be associated with the stimulation of critical antiviral genes. patsnap.com

By showing a direct link between TLR7 activation, changes in immunological markers, and viral load reduction, this compound research solidified TLR7's role as a critical node in the antiviral defense mechanism. nih.govnih.gov This has spurred further interest in TLR7 as a therapeutic target not only for HCV but for other viral diseases as well. nih.gov The findings underscored that activating the innate immune system through this pathway could enhance viral clearance, providing a basis for the development of a new class of immunomodulatory drugs. nih.govnih.gov

Future Prospects for TLR Agonists in Immunotherapy and Antiviral Strategies

The foundational research conducted with early TLR agonists like this compound has paved the way for a broad and dynamic field of therapeutic development. TLR agonists are now being explored for a wide range of applications, from cancer immunotherapy to broad-spectrum antiviral agents and vaccine adjuvants. nih.govpatsnap.combmj.com

In cancer immunotherapy , the ability of TLR agonists to robustly activate the innate immune system is being harnessed to turn "cold" tumors into "hot" ones, making them more susceptible to elimination by the immune system. bmj.commdpi.com Numerous clinical trials are evaluating TLR agonists, such as the TLR7/8 agonist resiquimod (B1680535) and TLR9 agonists, both as monotherapies and in combination with other treatments like immune checkpoint inhibitors. nih.gov The goal of these combination strategies is to create a synergistic effect, where the TLR agonist primes the innate immune system, enhancing the adaptive T-cell responses unleashed by checkpoint blockade.

In antiviral strategies , the focus has expanded beyond HCV. For instance, the TLR7 agonist vesatolimod (B611671) (GS-9620) has been investigated for its ability to combat chronic hepatitis B (HBV) and as part of "kick-and-kill" strategies aimed at eradicating latent HIV reservoirs. The development of new TLR agonists continues, with an emphasis on improving selectivity, potency, and safety profiles to minimize systemic side effects. nih.gov The route of administration is also a key area of innovation, with novel delivery systems like nanoparticles being explored to target the agonists more effectively to immune cells and reduce toxicity. nih.gov

Furthermore, TLR agonists are highly promising as vaccine adjuvants . nih.govbmj.com By stimulating the innate immune system at the time of vaccination, they can significantly enhance the magnitude and quality of the subsequent adaptive immune response, leading to stronger and more durable protection against both infectious diseases and cancer. bmj.com

The journey from early compounds like this compound to the diverse pipeline of modern TLR-targeted therapeutics highlights a successful translation of basic immunological understanding into innovative therapeutic strategies. Future work will likely focus on refining these agonists, personalizing treatment through biomarker identification, and optimizing combination therapies to fully exploit the power of the innate immune system. nih.gov

Q & A

Q. What are the known molecular mechanisms of Isatoribine in modulating immune response pathways?

Methodological Answer: To investigate this compound’s mechanisms, researchers should employ RNA sequencing (RNA-seq) to identify differentially expressed genes in treated vs. untreated immune cells, followed by pathway enrichment analysis (e.g., KEGG, GO). Protein interaction networks (via STRING or Cytoscape) can map signaling cascades. Confirmatory assays like ELISA or Western blotting validate cytokine/chemokine levels (e.g., IFN-α, IL-6). Reference in vitro models (e.g., PBMCs) and animal studies (e.g., murine hepatitis models) are critical for cross-validation .

Q. How can the purity and structural integrity of synthesized this compound be validated for experimental use?

Methodological Answer: Use high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity. Mass spectrometry (MS) ensures correct molecular weight. For novel batches, compare with reference standards from peer-reviewed synthesis protocols .

Q. What in vitro models are most suitable for preliminary screening of this compound’s antiviral efficacy?

Methodological Answer: Human hepatoma cell lines (e.g., Huh7) or primary hepatocytes infected with HCV replicons are standard for evaluating antiviral activity. Measure viral RNA reduction via qRT-PCR and cytotoxicity via MTT assays. Dose-response curves (IC₅₀) should be generated alongside positive controls (e.g., ribavirin) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro antiviral activity and clinical trial outcomes of this compound?

Methodological Answer: Discrepancies often arise from pharmacokinetic (PK) variability or immune microenvironment differences. Conduct PK/PD modeling in preclinical species to correlate plasma concentrations with efficacy. Use humanized mouse models to simulate clinical immune responses. Retrospective meta-analysis of trial data (e.g., viral load vs. cytokine profiles) identifies confounding factors .

Q. What experimental designs mitigate confounding variables in this compound’s immunomodulatory studies?

Methodological Answer: Adopt randomized, double-blinded preclinical trials with stratified animal cohorts (age, sex, genetic background). Include placebo and adjuvant controls. For human studies, leverage single-cell RNA-seq to deconvolute patient-specific immune heterogeneity. Adjust for covariates (e.g., baseline IFN levels) using multivariate regression .

Q. Which biomarkers are predictive of this compound’s therapeutic response in heterogeneous patient populations?

Methodological Answer: Proteomic profiling (e.g., Olink panels) of serum cytokines (e.g., IP-10, TNF-α) pre- and post-treatment identifies predictive signatures. Machine learning (e.g., LASSO regression) prioritizes biomarkers. Validate in independent cohorts using ROC curve analysis to assess sensitivity/specificity .

Data Contradiction and Analysis

Q. How should contradictory findings regarding this compound’s hepatotoxicity be addressed?

Methodological Answer: Perform species-specific toxicity assays (e.g., primary human vs. murine hepatocytes). Use transcriptomics to compare stress-response pathways (e.g., NRF2, CYP450). Clinical data reanalysis should stratify by comorbidities (e.g., pre-existing liver fibrosis) and dosing regimens. In silico toxicology tools (e.g., DEREK) predict metabolite-related risks .

Methodological Tables

Q. Table 1. Key Techniques for this compound Mechanism Studies

Objective Techniques Output Metrics
Target IdentificationRNA-seq, CRISPR-Cas9 screensDifferentially expressed genes
Pathway ValidationPhospho-specific flow cytometry, Western blotProtein activation (e.g., STAT1/2)
Immune ProfilingMultiplex cytokine assays, CyTOFCytokine levels, immune cell subsets

Q. Table 2. Strategies to Address Data Contradictions

Issue Analytical Approach Tools/Models
PK variabilityPopulation PK modelingNONMEM, Monolix
Species-specific responsesCross-species organoid models3D liver spheroids, humanized mice
Biomarker heterogeneityCluster analysisPCA, t-SNE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.